molecular formula C20H13ClN2O2 B11258924 N-(2-chlorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide

N-(2-chlorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide

Cat. No.: B11258924
M. Wt: 348.8 g/mol
InChI Key: ZRRJWYHHZDGRFD-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide typically involves the reaction of 2-chlorobenzoic acid with o-aminophenol to form 2-(2-chlorophenyl)benzoxazole. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chlorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its benzoxazole core and chlorophenyl group contribute to its versatility in various applications, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H13ClN2O2

Molecular Weight

348.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide

InChI

InChI=1S/C20H13ClN2O2/c21-16-8-4-5-9-18(16)22-20(24)14-10-11-17-15(12-14)19(25-23-17)13-6-2-1-3-7-13/h1-12H,(H,22,24)

InChI Key

ZRRJWYHHZDGRFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

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